molecular formula C16H20F3NO2 B13678785 1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine

1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B13678785
M. Wt: 315.33 g/mol
InChI Key: FFTUADWDIXTTHT-UHFFFAOYSA-N
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Description

1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethylphenyl group and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

The synthesis of 1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group and the Boc protecting group. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: The trifluoromethylphenyl group can undergo substitution reactions with various nucleophiles or electrophiles.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, affecting its interaction with biological targets .

Comparison with Similar Compounds

1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:

  • 1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine
  • trans-1-Boc-4-(4-trifluoromethylphenyl)-pyrrolidine-3-carboxylic acid
  • Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine

These compounds share structural similarities but differ in the position and number of trifluoromethyl groups, as well as other substituents. The unique combination of the trifluoromethylphenyl group and the Boc-protected pyrrolidine ring in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H20F3NO2

Molecular Weight

315.33 g/mol

IUPAC Name

tert-butyl 3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20F3NO2/c1-15(2,3)22-14(21)20-9-8-12(10-20)11-4-6-13(7-5-11)16(17,18)19/h4-7,12H,8-10H2,1-3H3

InChI Key

FFTUADWDIXTTHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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